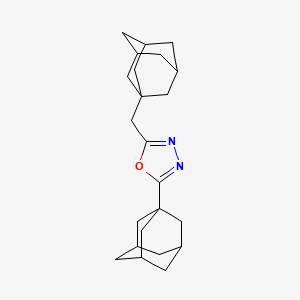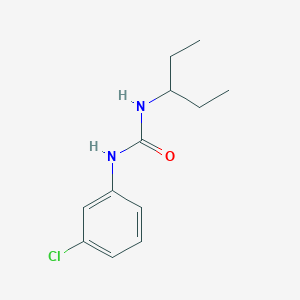
2-(1-adamantyl)-5-(1-adamantylmethyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(1-adamantyl)-5-(1-adamantylmethyl)-1,3,4-oxadiazole, commonly known as AdOx, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an anticancer agent. AdOx is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule, and oxadiazole, a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms. The unique structural features of AdOx make it an attractive target for synthesis and investigation of its biological properties.
Mecanismo De Acción
AdOx exerts its anticancer activity through the inhibition of SAHH, which is responsible for the hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. SAH is a potent inhibitor of DNA methyltransferases (DNMTs), which are responsible for the methylation of DNA. Inhibition of SAHH by AdOx leads to the accumulation of SAH, which in turn inhibits DNMTs and results in the hypomethylation of DNA. Hypomethylation of DNA has been associated with the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Biochemical and physiological effects:
AdOx has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. AdOx has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. AdOx has been reported to have minimal toxicity in animal models, making it a promising candidate for further investigation as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AdOx has several advantages for laboratory experiments, including its high yield and purity, stability, and minimal toxicity in animal models. However, AdOx is a relatively new compound, and further studies are needed to optimize its synthesis and investigate its pharmacokinetics and pharmacodynamics. In addition, AdOx has been shown to have limited solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Several future directions can be pursued to further investigate the potential of AdOx as an anticancer agent. These include:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of AdOx in animal models.
3. Identification of the specific cancer types that are most susceptible to AdOx treatment.
4. Investigation of the combination therapy of AdOx with other anticancer agents to enhance its efficacy.
5. Development of AdOx analogs with improved solubility and bioavailability.
6. Investigation of the potential of AdOx as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, AdOx is a promising compound with significant potential as an anticancer agent. Its unique structural features and mechanism of action make it an attractive target for synthesis and investigation of its biological properties. Further studies are needed to optimize its synthesis, investigate its pharmacokinetics and pharmacodynamics, and identify its potential as a therapeutic agent for other diseases.
Aplicaciones Científicas De Investigación
AdOx has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme involved in the methylation cycle of DNA. SAHH inhibition leads to the accumulation of SAH, which in turn inhibits DNA methyltransferases and results in the hypomethylation of DNA. Hypomethylation of DNA has been associated with the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Propiedades
IUPAC Name |
2-(1-adamantyl)-5-(1-adamantylmethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-14-2-16-3-15(1)8-22(7-14,9-16)13-20-24-25-21(26-20)23-10-17-4-18(11-23)6-19(5-17)12-23/h14-19H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXUSPAEWKOQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779095.png)
![4-[(6-methylpyrimidin-4-yl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4779099.png)
![2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4779110.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(2-hydroxyethyl)phenyl]thiourea](/img/structure/B4779114.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4779122.png)
![N-allyl-2-{[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetamide](/img/structure/B4779126.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4779139.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4779152.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4779157.png)

![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779192.png)
![methyl 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4779202.png)
![2-ethyl 4-isopropyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4779204.png)